N-[4-(1-isobutyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide
N-[4-(1-isobutyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0994289
InChI:
InChI=1S/C16H19N5O2/c1-4-13(22)18-15-14(19-23-20-15)16-17-11-7-5-6-8-12(11)21(16)9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,18,20,22)
SMILES:
CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC(C)C
Molecular Formula:
C16H19N5O2
Molecular Weight:
313.35 g/mol
N-[4-(1-isobutyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide
CAS No.:
Cat. No.: VC0994289
Molecular Formula: C16H19N5O2
Molecular Weight: 313.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N5O2 |
|---|---|
| Molecular Weight | 313.35 g/mol |
| IUPAC Name | N-[4-[1-(2-methylpropyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]propanamide |
| Standard InChI | InChI=1S/C16H19N5O2/c1-4-13(22)18-15-14(19-23-20-15)16-17-11-7-5-6-8-12(11)21(16)9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,18,20,22) |
| Standard InChI Key | RBUXVFANAZTJEB-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC(C)C |
| Canonical SMILES | CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator